6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile
Description
6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by a trifluoromethylphenyl-ethylamino substituent at position 6 of the pyridine ring. This compound (CAS: 1803581-42-1) is structurally distinguished by its trifluoromethyl group, which enhances lipophilicity and metabolic stability, and an ethylamino linker that may influence binding interactions in biological systems .
Properties
Molecular Formula |
C15H12F3N3 |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
6-[1-[2-(trifluoromethyl)phenyl]ethylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12F3N3/c1-10(21-14-7-6-11(8-19)9-20-14)12-4-2-3-5-13(12)15(16,17)18/h2-7,9-10H,1H3,(H,20,21) |
InChI Key |
ZRBSTRQDVKYXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)NC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Core Synthesis: Pyridine-3-Carbonitrile Derivatives
The synthesis of the pyridine-3-carbonitrile core typically involves introducing the nitrile group into a pre-functionalized pyridine ring. Common strategies include:
- Cyanation of Halogenated Pyridines : Substitution reactions where a halide (e.g., bromine) at position 3 is replaced by a cyanide group using cyanide sources (e.g., CuCN, KCN) under specific conditions.
- Cyano Group Introduction via Nucleophilic Aromatic Substitution : Requires electron-deficient pyridines, often facilitated by directing groups (e.g., nitro, trifluoromethyl) to activate the ring toward substitution.
For example, 6-bromo-pyridine-3-carbonitrile, a key intermediate, can be synthesized by brominating pyridine-3-carbonitrile using POBr₃ or PBr₃.
Introduction of the Trifluoromethyl Group
The 2-trifluoromethylphenyl group in the ethylamino substituent is typically pre-installed in the amine precursor. Key methods include:
- Direct Electrophilic Trifluoromethylation : Using reagents like CF₃I or CF₃Br under radical or transition-metal-catalyzed conditions.
- Cross-Coupling Reactions : Suzuki or Negishi couplings to attach trifluoromethyl-containing aryl groups to the ethylamine backbone.
The amine precursor, 1-(2-trifluoromethylphenyl)ethylamine, is often synthesized via reductive amination or nucleophilic substitution.
Amination via Buchwald–Hartwig Coupling
The critical step in synthesizing the target compound is the C–N bond formation between the pyridine core and the ethylamino group. The Buchwald–Hartwig amination is the most reliable method for this transformation, employing palladium catalysts and ligands.
General Procedure
Substrate Preparation :
- Pyridine Core : 6-Bromo-pyridine-3-carbonitrile (synthesized via bromination of pyridine-3-carbonitrile).
- Amine Precursor : 1-(2-Trifluoromethylphenyl)ethylamine.
Reaction Conditions :
Workup :
Example Reaction Table
| Step | Reagents/Catalysts | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, Xantphos | Toluene, 110°C, 12 h | ~75% | |
| 2 | Pd-PEPPSI-IPr(NMe₂)₂ | Dioxane, K₂CO₃, 100°C, 24 h | 85% |
Note: Yields are approximate and depend on substrate purity and reaction scaling.
Alternative Synthetic Routes
Optimization and Reaction Conditions
Key factors influencing reaction efficiency include:
- Ligand Choice : Bulky ligands (e.g., Xantphos) enhance steric tolerance, critical for hindered pyridine substrates.
- Base Strength : Strong, non-nucleophilic bases (e.g., t-BuONa) minimize side reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., THF, dioxane) stabilize ionic intermediates.
Optimized Conditions for Buchwald–Hartwig Amination
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Catalyst | Pd-PEPPSI-IPr(NMe₂)₂ | High catalytic activity, stability |
| Ligand | Xantphos | Enhances reaction rate and yield |
| Base | t-BuONa | Effective deprotonation |
| Temperature | 100–110°C | Balances rate and selectivity |
Characterization and Validation
The target compound is characterized using:
- NMR Spectroscopy :
- Mass Spectrometry : Confirmatory [M+H]⁺ peaks (e.g., m/z 291.27 for C₁₅H₁₂F₃N₃).
Chemical Reactions Analysis
Types of Reactions
6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Enzyme Inhibition
Research indicates that 6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile exhibits promising enzyme inhibition properties. It has been studied as an inhibitor of specific enzymes involved in various metabolic pathways, which could have implications for treating metabolic disorders. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess its binding affinity to these enzymes.
Anticancer Activity
The compound has shown potential anticancer activity in vitro against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Studies have demonstrated that the presence of the trifluoromethyl group contributes to enhanced cytotoxicity against these cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Similar compounds with structural similarities have been reported to possess anti-inflammatory properties. The unique combination of functional groups in this compound suggests potential therapeutic applications in treating inflammatory diseases.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. Common methods include:
- Stepwise Synthesis : Involves the formation of the pyridine ring followed by the introduction of the trifluoromethyl and carbonitrile groups.
- Reagents : Various reagents are used throughout the synthesis to facilitate reactions, including bases and solvents that are compatible with sensitive functional groups.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(Phenylamino)pyridine-3-carbonitrile | Lacks trifluoromethyl group | Moderate enzyme inhibition |
| 5-(Trifluoromethyl)-2-pyridinamine | Trifluoromethyl at different position | Anticancer activity |
| 4-(Trifluoromethyl)aniline | Simple structure with -CF3 | Antimicrobial properties |
This table illustrates how the unique trifluoromethyl substitution in this compound may enhance its biological activity compared to related compounds.
Mechanism of Action
The mechanism of action of 6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, modulating their activity and leading to desired biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyridine-3-carbonitrile Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and physicochemical properties of 6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile with analogous compounds:
Key Observations:
- Trifluoromethyl Group : Present in all listed compounds, this group enhances lipophilicity and resistance to oxidative metabolism, making these derivatives suitable for CNS-targeting drugs or pesticides .
- Amino vs. Ethylamino Substituents: The ethylamino linker in the target compound may improve membrane permeability compared to the simpler amino group in 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile .
- Chloro Substituents : In 6,2-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile, chlorine atoms increase electrophilicity, favoring reactivity in nucleophilic substitution reactions .
Pharmacological and Toxicological Insights
- Pyridine-3-carbonitrile Derivatives : These compounds exhibit diverse bioactivities, including kinase inhibition (e.g., JAK2/STAT3 pathways) and antimicrobial effects, attributed to their nitrile and aryl substituents .
- Toxicity: Trifluoromethyl groups generally reduce acute toxicity by lowering metabolic degradation rates, but ethylamino linkers may introduce hepatotoxicity risks if metabolized to reactive intermediates .
Industrial and Research Relevance
- Pharmaceuticals : The target compound’s structural complexity aligns with depot formulations (e.g., ’s PLGA-based systems), enabling sustained release over 10–90 days .
- Agrochemicals : Chlorinated derivatives like 6,2-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile are intermediates in pesticide synthesis due to their stability and reactivity .
Biological Activity
6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile, with the CAS number 1803581-42-1, is a compound that has attracted attention due to its potential biological activities. Its molecular formula is C15H12F3N3, and it has a molecular weight of approximately 291.3 g/mol. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.
The structure of this compound includes:
- A pyridine ring
- An amino group
- A carbonitrile functional group
- A trifluoromethyl-substituted phenyl moiety
This combination of structural features contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties. The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The presence of the trifluoromethyl group is hypothesized to increase lipophilicity and improve cell membrane permeability, facilitating better interaction with cellular targets.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains, possibly through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Studies
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, demonstrating significant antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.8 |
| A549 (Lung) | 10.5 |
These findings suggest that the compound may be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was assessed against common pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
The results indicated that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group has been linked to enhanced biological activity due to its electron-withdrawing properties, which can stabilize reactive intermediates in biochemical pathways. SAR studies suggest that modifications to the phenyl ring and the position of substituents can significantly influence the potency and selectivity of this compound against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
